A Comprehensive Technical Guide to the Synthesis of 1,3-Diacetyl-2-imidazolidinone
A Comprehensive Technical Guide to the Synthesis of 1,3-Diacetyl-2-imidazolidinone
This guide provides an in-depth exploration of the synthesis of 1,3-diacetyl-2-imidazolidinone, a valuable heterocyclic compound, from the readily available precursors ethylene urea and acetic anhydride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not only a detailed experimental protocol but also a thorough examination of the underlying reaction mechanism, safety considerations, and purification strategies.
Introduction and Significance
1,3-Diacetyl-2-imidazolidinone, also known as N,N'-diacetylethyleneurea, is a five-membered cyclic urea derivative with significant applications in organic synthesis and medicinal chemistry. The presence of two acetyl groups on the nitrogen atoms of the imidazolidinone ring enhances its utility as a versatile building block.[1] N-acylated imidazolidinones are key intermediates in the synthesis of more complex heterocyclic systems and have been employed as chiral auxiliaries in asymmetric synthesis.[2] Their unique structural and electronic properties make them valuable scaffolds in the development of novel therapeutic agents. The synthesis described herein represents a straightforward and efficient laboratory-scale preparation of this important compound.
Reaction Mechanism: The Diacetylation of Ethylene Urea
The synthesis of 1,3-diacetyl-2-imidazolidinone proceeds via a nucleophilic acyl substitution reaction. The nitrogen atoms of ethylene urea act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. The reaction can be conceptually understood in the following steps, often catalyzed by a mild base like pyridine or accelerated by heat:
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First Acetylation: One of the nitrogen atoms of ethylene urea attacks a carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and forming 1-acetyl-2-imidazolidinone.
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Second Acetylation: The remaining N-H proton on the 1-acetyl-2-imidazolidinone is more acidic than that of ethylene urea, facilitating its removal. The resulting anion, or the neutral nitrogen itself, then attacks a second molecule of acetic anhydride in a similar fashion to the first acetylation step. This results in the formation of the desired 1,3-diacetyl-2-imidazolidinone.
The overall reaction is driven to completion by the formation of the stable diacetylated product.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 1,3-diacetyl-2-imidazolidinone.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Ethylene urea (2-Imidazolidinone) | Reagent Grade, 98%+ |
| Acetic Anhydride | Reagent Grade, 99%+ |
| Pyridine (optional catalyst) | Anhydrous |
| Ethyl Acetate | ACS Grade |
| Round-bottom flask with reflux condenser | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Standard laboratory glassware | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) |
Step-by-Step Synthesis
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylene urea.
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Addition of Acetic Anhydride: While stirring, add acetic anhydride to the flask. A molar ratio of at least 2:1 of acetic anhydride to ethylene urea is recommended to ensure complete diacetylation. For example, for every 1 mole of ethylene urea, use 2.2 moles of acetic anhydride.
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Initiation of Reaction: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle or an oil bath. The reaction can be carried out neat (without an additional solvent) as acetic anhydride can also serve as the reaction medium.
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Reaction Monitoring: Maintain the reaction at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethylene urea) is no longer visible. A typical reaction time is several hours.
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Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product, 1,3-diacetyl-2-imidazolidinone, may begin to crystallize. Further cooling in an ice bath can enhance precipitation.
Work-up and Purification
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Quenching Excess Acetic Anhydride: Carefully and slowly add cold water to the reaction mixture to quench any unreacted acetic anhydride. This is an exothermic reaction, so addition should be done cautiously.
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Isolation of Crude Product: The solid product can be collected by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
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Recrystallization: For further purification, the crude 1,3-diacetyl-2-imidazolidinone can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization
The identity and purity of the synthesized 1,3-diacetyl-2-imidazolidinone can be confirmed using standard analytical techniques:
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Melting Point: Compare the observed melting point with the literature value.
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Spectroscopy:
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¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetyl methyl protons and the methylene protons of the imidazolidinone ring.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons and the carbons of the ethylene backbone.
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IR Spectroscopy: Look for the characteristic carbonyl stretching frequencies of the amide functional groups.
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Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Acetic Anhydride: is corrosive, flammable, and a lachrymator.[3][4][5][6][7] It reacts violently with water.[3] Inhalation of its vapors can be fatal.[4][5][6] Avoid contact with skin, eyes, and clothing.[4][7]
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Ethylene Urea: May cause skin and eye irritation. Handle with care.
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Pyridine (if used): Is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 1,3-diacetyl-2-imidazolidinone.
Conclusion
The synthesis of 1,3-diacetyl-2-imidazolidinone from ethylene urea and acetic anhydride is a robust and accessible method for obtaining this versatile synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this compound in a laboratory setting. The understanding of the reaction mechanism and the application of proper purification techniques are crucial for obtaining a high-purity product suitable for further applications in drug discovery and materials science.
References
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PubMed. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. Retrieved from [Link]
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MDPI. (2020). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]
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neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]
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INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]
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AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]
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ResearchGate. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. Retrieved from [Link]
- Google Patents. (n.d.). CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound.
- Google Patents. (n.d.). JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.
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MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
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